5-Bromo-3-methylindoline
Overview
Description
5-Bromo-3-methylindoline, also known as 5-Bromo-3-methyl-1H-indole, is a chemical compound with the molecular formula C9H8BrN . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Bromo-3-methylindoline and its derivatives has been reported in several studies . One study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward synthetic approach . Another study highlighted the construction of indoles as a moiety in selected alkaloids .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methylindoline consists of a bromine atom attached to the 5th carbon of the indoline ring and a methyl group attached to the 3rd carbon . The molecular weight of this compound is 210.07 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-3-methylindoline primarily involve its use as a starting material in the synthesis of various derivatives . For instance, it has been used in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins .Physical And Chemical Properties Analysis
5-Bromo-3-methylindoline is a solid substance with a melting point between 78-82°C . It should be stored at a temperature between 2-8°C .Safety and Hazards
5-Bromo-3-methylindoline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .
Future Directions
The future directions of 5-Bromo-3-methylindoline research could involve further exploration of its biological activities and potential applications in drug discovery. The synthesis of its derivatives and their evaluation for antiproliferative/cytotoxic activity against human cancer cell lines is one area of ongoing research .
properties
IUPAC Name |
5-bromo-3-methyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGUNAJGKCGHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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